5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
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Overview
Description
5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide is a complex organic compound that features a bromine atom, a diethylamino group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole core, followed by the introduction of the furan-2-carboxamide group. The bromine atom is then introduced via bromination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- 5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide
Uniqueness
Compared to similar compounds, 5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H22BrN5O2 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
5-bromo-N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22BrN5O2/c1-4-27(5-2)15-6-8-16(9-7-15)28-25-18-12-14(3)17(13-19(18)26-28)24-22(29)20-10-11-21(23)30-20/h6-13H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
ADARGRNXBAKVEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C |
Origin of Product |
United States |
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